molecular formula C19H11Cl2FN2O B2446081 1-(2,4-Dichlorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile CAS No. 252058-77-8

1-(2,4-Dichlorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B2446081
CAS No.: 252058-77-8
M. Wt: 373.21
InChI Key: DWMHDOYBGURNOI-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a useful research compound. Its molecular formula is C19H11Cl2FN2O and its molecular weight is 373.21. The purity is usually 95%.
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Biological Activity

1-(2,4-Dichlorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (CAS Number: 252058-77-8) is a synthetic organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C19H11Cl2FN2O
  • Molecular Weight : 373.21 g/mol
  • IUPAC Name : 1-[(2,4-dichlorophenyl)methyl]-6-(4-fluorophenyl)-2-oxopyridine-3-carbonitrile
  • Structure : The compound features a pyridine ring with dichlorobenzyl and fluorophenyl substituents that contribute to its unique reactivity and biological properties.

The primary biological target of this compound is the Nucleotide-binding oligomerization domain-containing protein 1 (NOD1) . This protein plays a crucial role in the immune response by recognizing bacterial components and activating downstream signaling pathways, including the NF-kappa B pathway, which is pivotal for immune regulation.

Mode of Action

This compound modulates the activity of NOD1, potentially enhancing the immune response against pathogens. This interaction may lead to:

  • Increased production of pro-inflammatory cytokines.
  • Enhanced phagocytic activity of immune cells.
  • Improved defense mechanisms against bacterial infections.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Activity : It has shown potential as an inhibitor of various bacterial strains.
  • Immunomodulatory Effects : By targeting NOD1, it may enhance immune signaling pathways.

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound can inhibit Trypanothione Reductase (TR) with a Ki value of approximately 0.2 μM. This suggests potential applications in treating diseases like leishmaniasis by targeting TR as a drug discovery strategy.

Case Studies and Research Findings

Several studies have highlighted the biological activities and therapeutic potentials of this compound:

  • Study on Immune Modulation :
    • Objective : To investigate the immunomodulatory effects of the compound.
    • Findings : The compound significantly upregulated cytokine production in macrophages upon stimulation with bacterial components.
  • Antimicrobial Efficacy :
    • Objective : To assess the antimicrobial properties against specific bacterial strains.
    • Results : Showed effective inhibition against Gram-positive bacteria with minimal cytotoxicity to human cells.

Comparison with Similar Compounds

The following table summarizes key similarities and differences between structurally related compounds:

Compound NameStructure FeaturesUnique Aspects
1-(3,4-Dichlorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrileSimilar dichlorobenzyl and fluorophenyl groupsDifferent substitution pattern may affect biological activity
5-Fluoro-6-(4-chlorophenyl)-2-oxo-1,2-dihydro-pyridinecarbonitrileFluorine substitution on a different positionPotentially altered electronic properties influencing reactivity
4-Chloro-6-(phenyl)-2-oxo-1,2-dihydro-pyridinecarbonitrileLacks halogen substitutions on both benzene ringsUseful for comparative studies but less reactive

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-6-(4-fluorophenyl)-2-oxopyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl2FN2O/c20-15-5-1-14(17(21)9-15)11-24-18(8-4-13(10-23)19(24)25)12-2-6-16(22)7-3-12/h1-9H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWMHDOYBGURNOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C(=O)N2CC3=C(C=C(C=C3)Cl)Cl)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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